molecular formula C19H14Cl2N4O2S2 B2813143 2-(4-Chlorophenyl)-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 882268-47-5

2-(4-Chlorophenyl)-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2813143
M. Wt: 465.37
InChI Key: STRLHAPBIOVZNE-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities. The presence of sulfonyl and methylsulfanyl groups could influence its reactivity and potential biological activity.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazolopyrimidine core, followed by the introduction of the sulfonyl, methylsulfanyl, and phenyl groups. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a pyrazolopyrimidine core, which is a bicyclic system containing two nitrogen atoms. It also has two phenyl rings, both substituted with a chlorine atom and one of them further substituted with a sulfonyl group. Additionally, there is a methylsulfanyl group attached to the pyrazolopyrimidine core.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The sulfonyl group could potentially undergo substitution reactions, and the chlorine atoms on the phenyl rings could be replaced in a nucleophilic aromatic substitution reaction.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar sulfonyl groups could impact its solubility, melting point, boiling point, and other physical-chemical properties.


Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols. Without specific toxicity data, it’s difficult to comment on the exact hazards associated with this compound.


Future Directions

Future studies could focus on synthesizing this compound and studying its physical-chemical properties. Biological activity assays could be performed to determine if it has any potential therapeutic effects. Additionally, its chemical reactivity could be studied in more detail to understand its potential uses in chemical synthesis.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be required.


properties

IUPAC Name

2-(4-chlorophenyl)-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O2S2/c1-28-19-17(29(26,27)14-8-6-13(21)7-9-14)18(22)25-16(23-19)10-15(24-25)11-2-4-12(20)5-3-11/h2-10H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRLHAPBIOVZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC(=NN2C(=C1S(=O)(=O)C3=CC=C(C=C3)Cl)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine

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